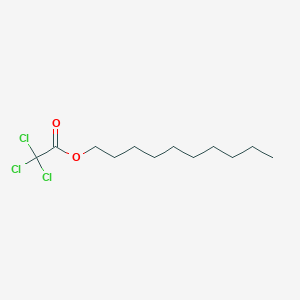![molecular formula C24H20N2O4 B13790836 2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide CAS No. 71130-15-9](/img/structure/B13790836.png)
2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide is a complex organic compound with the molecular formula C24H18N2O5. This compound is known for its unique structure, which includes two naphthalene rings connected by a hydrazide linkage. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide typically involves the reaction of 3-methoxy-2-naphthoic acid with hydrazine hydrate in the presence of a coupling agent. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Amines
Substitution: Halogenated or nitrated naphthalene derivatives.
科学研究应用
2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide is used in various scientific research fields:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the naphthalene rings can intercalate into DNA, disrupting its structure and function .
相似化合物的比较
Similar Compounds
- 2-Naphthalenecarboxylic acid, 3-hydroxy-, hydrazide
- 3-Methoxy-2-naphthoic acid
- 2-Methoxy-1-naphthaleneboronic acid
Uniqueness
2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide is unique due to its dual naphthalene structure and hydrazide linkage, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
属性
CAS 编号 |
71130-15-9 |
|---|---|
分子式 |
C24H20N2O4 |
分子量 |
400.4 g/mol |
IUPAC 名称 |
3-methoxy-N-(3-methoxynaphthalene-2-carbonyl)naphthalene-2-carbohydrazide |
InChI |
InChI=1S/C24H20N2O4/c1-29-21-13-17-9-5-3-7-15(17)11-19(21)23(27)26(25)24(28)20-12-16-8-4-6-10-18(16)14-22(20)30-2/h3-14H,25H2,1-2H3 |
InChI 键 |
UOHXCZSHNLKTEM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)N(C(=O)C3=CC4=CC=CC=C4C=C3OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



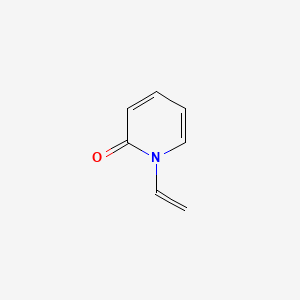
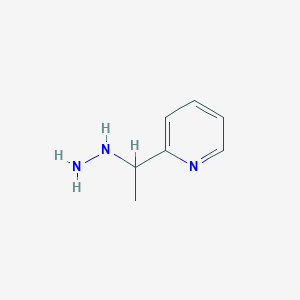
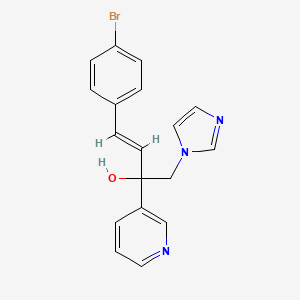
![4-[3,5-Bis(4-aminophenyl)phenyl]aniline;2,5-bis(ethenyl)terephthalaldehyde](/img/structure/B13790781.png)
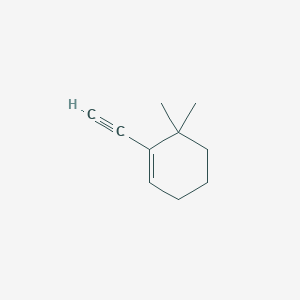

![heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene-5,6,14,15,23,24-hexol](/img/structure/B13790793.png)
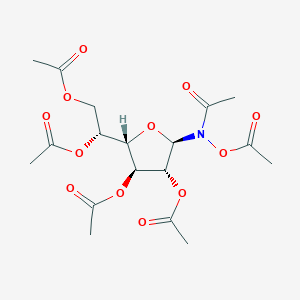
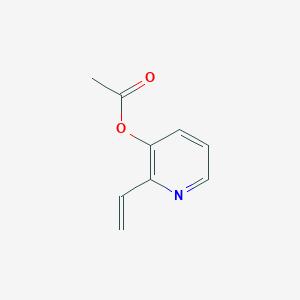
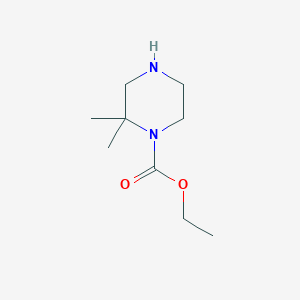
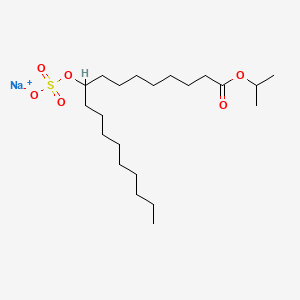
![[7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium](/img/structure/B13790819.png)
